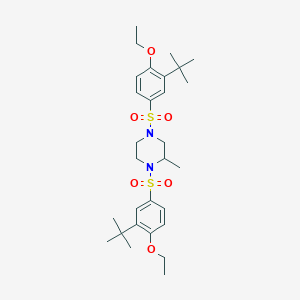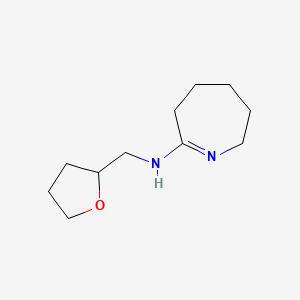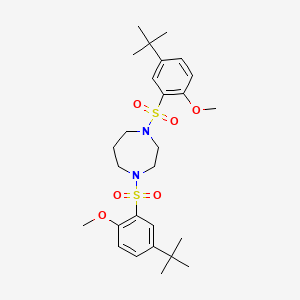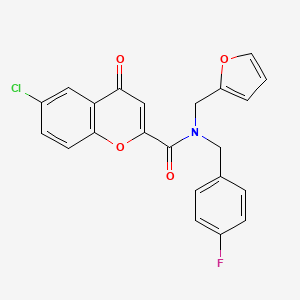amine](/img/structure/B12117322.png)
[3-(1H-Imidazol-1-yl)propyl](2-methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-1-yl)propylamin ist eine chemische Verbindung mit der Summenformel C₁₀H₁₉N₃. Es zeichnet sich durch das Vorhandensein eines Imidazolrings aus, der an eine Propyl-Kette gebunden ist, die wiederum mit einer 2-Methylpropylamin-Gruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1H-Imidazol-1-yl)propylamin beinhaltet typischerweise die Reaktion von Imidazol mit einem geeigneten Propylhalogenid, gefolgt von der Einführung der 2-Methylpropylamin-Gruppe. Ein übliches Verfahren beinhaltet die Verwendung von 1H-Imidazol und 3-Brompropylamin-Hydrobromid unter basischen Bedingungen, um das Zwischenprodukt [3-(1H-Imidazol-1-yl)propyl]amin zu bilden. Dieses Zwischenprodukt wird dann mit 2-Methylpropylamin umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-(1H-Imidazol-1-yl)propylamin kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess würde typischerweise auf Ausbeute und Reinheit optimiert werden, wobei die Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren sorgfältig gesteuert werden, um die Effizienz der Synthese zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(1H-Imidazol-1-yl)propylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Imidazol-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Imidazolring oder die Amin-Gruppe verändern.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Amin-Gruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.
Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation Imidazol-N-Oxide entstehen, während bei der Reduktion verschiedene Amin-Derivate entstehen können.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Imidazol-1-yl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 3-(1H-Imidazol-1-yl)propylamin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Herstellung verschiedener chemischer Bibliotheken für die Arzneimittelforschung und die Materialwissenschaft.
Biologie
Die Verbindung hat potenzielle Anwendungen in der biologischen Forschung, insbesondere in der Untersuchung von Enzyminhibitoren und Rezeptorliganden. Sein Imidazolring ist dafür bekannt, mit verschiedenen biologischen Zielstrukturen zu interagieren, was es zu einem wertvollen Werkzeug in biochemischen Assays macht.
Medizin
In der Medizin wird 3-(1H-Imidazol-1-yl)propylamin auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf spezifische Enzyme oder Rezeptoren zielen, die an Krankheiten beteiligt sind.
Industrie
Industriell kann die Verbindung bei der Herstellung von Spezialchemikalien, Agrochemikalien und Pharmazeutika verwendet werden. Seine Vielseitigkeit macht es zu einem wertvollen Zwischenprodukt in verschiedenen Herstellungsprozessen.
Wirkmechanismus
Der Wirkmechanismus von 3-(1H-Imidazol-1-yl)propylamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Imidazolring kann sich mit Metallionen in den aktiven Zentren von Enzymen koordinieren und deren Aktivität hemmen. Darüber hinaus kann die Verbindung die Rezeptorfunktion durch Bindung an spezifische Stellen modulieren und Signaltransduktionswege verändern.
Wirkmechanismus
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may modulate receptor function by binding to specific sites, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
[3-(1H-Imidazol-1-yl)propyl]amin: Fehlt die 2-Methylpropyl-Gruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führt.
3-(1H-Imidazol-1-yl)propylamin: Ähnliche Struktur, aber mit einer Ethylgruppe anstelle einer Methylgruppe, was zu Variationen in der biologischen Aktivität führt.
3-(1H-Imidazol-1-yl)propylamin: Enthält eine längere Alkylkette, was sich auf seine Löslichkeit und Interaktion mit biologischen Zielstrukturen auswirken kann.
Einzigartigkeit
3-(1H-Imidazol-1-yl)propylamin ist aufgrund seiner spezifischen Kombination aus dem Imidazolring und der 2-Methylpropylamin-Gruppe einzigartig. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C10H19N3 |
|---|---|
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylpropyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-10(2)8-11-4-3-6-13-7-5-12-9-13/h5,7,9-11H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
ORQDBIOMUFRCEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCCCN1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)

